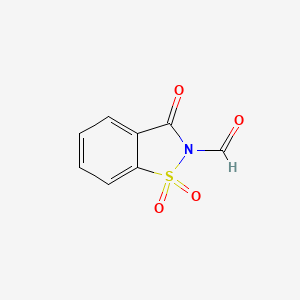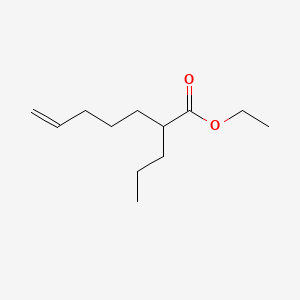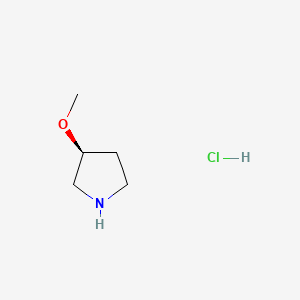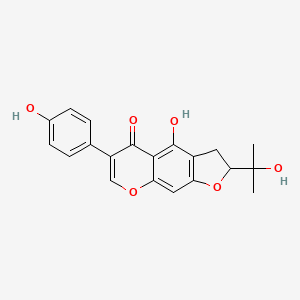
酢酸ナトリウム
説明
Sodium acetate, also known as sodium ethanoate, is a sodium salt of acetic acid . It is a colorless and odorless solid with high solubility in water . It is deliquescent in nature, with its trihydrate form being the most common . Sodium acetate is widely used as a carbon source in organic reactions .
Synthesis Analysis
Sodium acetate is prepared by reacting sodium hydroxide or sodium carbonate with acetic acid in an aqueous solution . The solution is then evaporated to obtain hydrated crystals of sodium acetate .
Molecular Structure Analysis
Sodium acetate is represented by the chemical formula CH3COONa . It is the sodium salt of acetic acid .
Chemical Reactions Analysis
Sodium acetate can dissociate into its component ions in water . The sodium ion does not undergo any reaction with water, but acetate does to produce acetic acid .
Physical And Chemical Properties Analysis
Sodium acetate appears as a white crystalline powder or colorless crystals that have a faint vinegar-like odor . It is highly soluble in water, allowing it to be used in aqueous solutions for various applications . The compound has a melting point of approximately 324 degrees Celsius .
科学的研究の応用
緩衝液
酢酸ナトリウムは酢酸と組み合わせて、比較的一定のpHを維持する緩衝液として機能します . この特性は、生化学研究反応、石油産業、化粧品産業など、さまざまな分野で役立ちます .
医療用途
医療現場では、酢酸ナトリウム溶液は、血液中の酸性度が高い患者やナトリウム濃度が低い患者に投与されます .
化学反応
酢酸ナトリウムは、いくつかの化学反応において重要な役割を果たします。 たとえば、芳香族アルデヒドとヒップル酸のエルレンマイヤー・プロッヘル縮合反応や、芳香族アルデヒドと酸無水物のペルキン反応で使用されます . また、ポリ臭素化イミダゾールの合成にも用いられています .
温熱パック
酢酸ナトリウムは、一部の化学式温熱パックの主要成分です . 冷蔵した酢酸ナトリウム溶液の結晶化によって放出される熱は、火傷の危険性がないため、この用途に安全です .
食品添加物
酢酸ナトリウムは、風味を向上させる食品添加物として使用されます . 安全で無毒であると考えられており、食品産業での使用に適しています .
作用機序
Target of Action
Sodium acetate, chemically designated as CH3COONa, is a compound used for electrolyte replenishment and total parenteral nutrition (TPN) therapy . It is mainly indicated to correct sodium levels in hyponatremic patients . Sodium acetate buffers are used for purification and precipitation of nucleic acids, as well as for protein crystallization and staining gels used in protein electrophoresis .
Mode of Action
Sodium acetate is a salt that dissociates into sodium ions and acetate ions in solution . For as long as acetic acid and acetate ions are present in significant amounts in a solution, this can resist dramatic pH changes . Sodium acetate interacts with various drugs , and high doses of Sodium Acetate (NaA) increased intracellular acetate concentration in macrophages, while a low dose had the opposite effect .
Biochemical Pathways
Sodium acetate acts, in part, as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function . Acetate supplementation induces physiological and biochemical responses including inhibition of insulin release, weight loss, cardiac protection, anti-inflammatory actions, protein acetylation, apoptosis of cancer cells, erythropoiesis signaling, and enhancement of chemotherapeutic glioma treatment .
Pharmacokinetics
The pharmacokinetics of sodium acetate involves several methods, each differing in complexity and yield. The most commonly utilized approach is the reaction between acetic acid and sodium hydroxide or sodium carbonate . Sodium acetate is predominantly used as a food additive. It acts as a flavoring agent, enhancing the taste profiles of various products, including snacks, condiments, and sauces .
Result of Action
The molecular and cellular effects of sodium acetate’s action are wide-ranging. It has been implicated in providing health benefits whether it is derived from the diet or is generated from microbial fermentation of fiber in the gut. These health benefits range widely from improved cardiac function to enhanced red blood cell generation and memory formation . Sodium acetate significantly increased total intracellular cholesterol (TC), triglycerides (TG), and lipid synthesis gene expression levels in macrophages and hepatocytes at either high or low concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of sodium acetate. Sodium acetate is ubiquitous in natural water and acts as a key nutrient, supplying energy to heterotrophic algae under aerobic conditions . Sodium acetate along with an alkyl halide like bromoethane can be used to form an ester . It is hygroscopic in nature and easily soluble in water . It is usually odorless but when heated to decomposition, it smells like vinegar or acetic acid .
Safety and Hazards
生化学分析
Biochemical Properties
Sodium acetate plays a vital role in biochemical reactions. It acts as a source of sodium ions, especially in cases of hyponatremic patients . Sodium acetate is involved in the regulation of extracellular fluid volume, controlling water distribution, fluid and electrolyte balance, and the osmotic pressure of body fluids .
Cellular Effects
Sodium acetate has been found to influence various types of cells and cellular processes. For instance, it has been shown to promote the production of biomass and intracellular biochemical components in certain microalgae . Sodium acetate can also inhibit the activation of hepatic stellate cells, which play a key role in liver fibrosis .
Molecular Mechanism
The molecular mechanism of Sodium acetate involves its conversion to acetyl coenzyme A (acetyl-CoA) by the enzyme acyl-CoA short-chain synthetase family member 2 (ACSS2) . This enzyme can recycle acetate derived from deacetylation reactions in the cytoplasm and nucleus of cells, including both protein and metabolite deacetylation reactions .
Temporal Effects in Laboratory Settings
The effects of Sodium acetate can change over time in laboratory settings. For example, in a study on the growth and production of cellular components by Chlorella vulgaris 31, Sodium acetate showed a linear enhancement trend with the increase of Sodium acetate from 1 to 10 g L−1 .
Metabolic Pathways
Sodium acetate is involved in several metabolic pathways. It is a key component in the TCA cycle, where it is converted to acetyl-CoA . It also plays a role in the metabolism of glucose and lipids .
Subcellular Localization
The subcellular localization of Sodium acetate is primarily in the cytoplasm, where it is converted to acetyl-CoA by ACSS2 . This conversion can also occur in the nucleus of cells .
特性
IUPAC Name |
sodium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i3+2,4+2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLLURERBWHNL-MZCPDTSISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=[18O])[18O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746480 | |
| Record name | Sodium (~18~O_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66012-98-4 | |
| Record name | Sodium (~18~O_2_)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




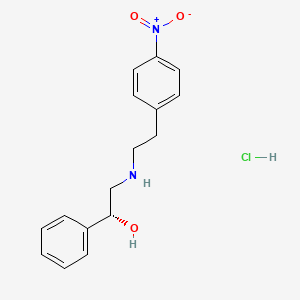
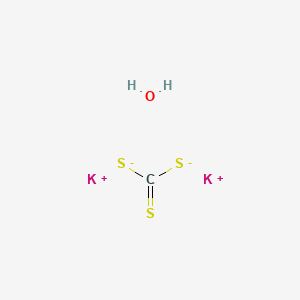
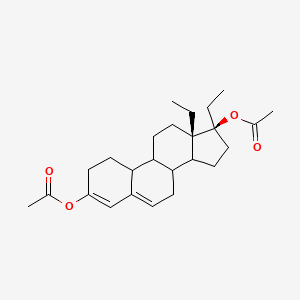


![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)
